molecular formula C8H5ClF2OS B14252773 Ethanethioic acid, chlorodifluoro-, S-phenyl ester CAS No. 169199-35-3

Ethanethioic acid, chlorodifluoro-, S-phenyl ester

Cat. No.: B14252773
CAS No.: 169199-35-3
M. Wt: 222.64 g/mol
InChI Key: DXYLRXFTZGAFAP-UHFFFAOYSA-N
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Description

Ethanethioic acid, chlorodifluoro-, S-phenyl ester is a chemical compound with the molecular formula C8H5ClF2OS and a molecular weight of 222.64 g/mol . This compound is known for its unique chemical structure, which includes a chlorodifluoro group and a phenyl ester group. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

The synthesis of ethanethioic acid, chlorodifluoro-, S-phenyl ester typically involves the reaction of ethanethioic acid with chlorodifluoro compounds in the presence of a suitable catalyst. The reaction conditions often include controlled temperatures and pressures to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .

Chemical Reactions Analysis

Ethanethioic acid, chlorodifluoro-, S-phenyl ester undergoes various chemical reactions, including:

Scientific Research Applications

Ethanethioic acid, chlorodifluoro-, S-phenyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which ethanethioic acid, chlorodifluoro-, S-phenyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorodifluoro group can participate in hydrogen bonding and electrostatic interactions, while the phenyl ester group can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .

Comparison with Similar Compounds

Ethanethioic acid, chlorodifluoro-, S-phenyl ester can be compared with other similar compounds, such as:

Properties

CAS No.

169199-35-3

Molecular Formula

C8H5ClF2OS

Molecular Weight

222.64 g/mol

IUPAC Name

S-phenyl 2-chloro-2,2-difluoroethanethioate

InChI

InChI=1S/C8H5ClF2OS/c9-8(10,11)7(12)13-6-4-2-1-3-5-6/h1-5H

InChI Key

DXYLRXFTZGAFAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC(=O)C(F)(F)Cl

Origin of Product

United States

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